3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine
Overview
Description
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring fused with a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine may also interact with various cellular targets.
Mode of Action
It is known that similar compounds, such as benzimidazole derivatives, can inhibit bacterial cell division . This suggests that this compound may also interact with its targets to inhibit certain cellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that this compound may also influence a range of biochemical pathways.
Pharmacokinetics
The molecular weight of similar compounds, such as 2-methyl-4-[(2-methylphenyl)azo]benzenamine, is known . This information can provide some insights into the potential bioavailability of this compound.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzoyl chloride with hydroxylamine hydrochloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as alkyl halides under basic conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-phenyl-1,2-oxazole: Similar structure but lacks the amine group.
2-Methyl-4-phenyl-1,2-oxazole: Similar structure but with different substitution patterns.
3-Methyl-4-(2-chlorophenyl)-1,2-oxazol-5-amine: Similar structure with a chlorine substitution instead of a methyl group.
Uniqueness
3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group allows for further functionalization, making it a versatile compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
3-methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-5-3-4-6-9(7)10-8(2)13-14-11(10)12/h3-6H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCULIIPIYNRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(ON=C2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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